molecular formula C23H15ClFN5O2 B2519749 N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-26-2

N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No. B2519749
CAS RN: 1031595-26-2
M. Wt: 447.85
InChI Key:
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Description

N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a useful research compound. Its molecular formula is C23H15ClFN5O2 and its molecular weight is 447.85. The purity is usually 95%.
BenchChem offers high-quality N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves the reaction of 4-chlorobenzylamine with 4-fluorobenzoyl chloride to form 4-chlorobenzyl 4-fluorobenzoate. This intermediate is then reacted with 2-amino-4,5-dihydro-1,2,3-triazole to form the triazole intermediate, which is then cyclized with 8-chloro-5,6-dihydro-5-oxoquinazoline-3-carboxylic acid to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "4-fluorobenzoyl chloride", "2-amino-4,5-dihydro-1,2,3-triazole", "8-chloro-5,6-dihydro-5-oxoquinazoline-3-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 4-chlorobenzylamine with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form 4-chlorobenzyl 4-fluorobenzoate.", "Step 2: Reaction of 4-chlorobenzyl 4-fluorobenzoate with 2-amino-4,5-dihydro-1,2,3-triazole in the presence of a base such as potassium carbonate to form the triazole intermediate.", "Step 3: Cyclization of the triazole intermediate with 8-chloro-5,6-dihydro-5-oxoquinazoline-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final product, N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide." ] }

CAS RN

1031595-26-2

Product Name

N-(4-chlorobenzyl)-3-(4-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Molecular Formula

C23H15ClFN5O2

Molecular Weight

447.85

IUPAC Name

N-[(4-chlorophenyl)methyl]-3-(4-fluorophenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C23H15ClFN5O2/c24-16-6-1-13(2-7-16)12-26-22(31)15-5-10-18-19(11-15)30-21(27-23(18)32)20(28-29-30)14-3-8-17(25)9-4-14/h1-11,29H,12H2,(H,26,31)

SMILES

C1=CC(=CC=C1CNC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=C(C=C5)F)Cl

solubility

not available

Origin of Product

United States

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